

Application Notes and Protocols: Adsorption of Reactive Black Dyes onto Activated Carbon

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Compound of Interest

Compound Name: **Reactive Black 39**

Cat. No.: **B15552045**

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data for the adsorption of **Reactive Black 39** onto activated carbon is not readily available in the cited literature. The following protocols and data are based on studies of Reactive Black 5, a closely related and extensively studied reactive azo dye, which serves as a representative model for the adsorption behavior of **Reactive Black 39**.

Introduction

Reactive dyes, such as **Reactive Black 39**, are widely used in the textile industry and are a significant source of water pollution due to their complex aromatic structures and poor biodegradability.^[1] Activated carbon has been demonstrated to be a highly effective adsorbent for the removal of these dyes from aqueous solutions due to its high surface area and porous structure.^[2] This document provides detailed protocols for studying the adsorption of reactive black dyes onto activated carbon, including methodologies for kinetic, isotherm, and thermodynamic investigations.

Experimental Protocols

Materials and Reagents

- Adsorbate: Reactive Black 5 (or **Reactive Black 39**)
- Adsorbent: Commercial activated carbon (or laboratory-prepared activated carbon)

- Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Deionized water.

Preparation of Adsorbent and Adsorbate Solutions

- Adsorbent Preparation: Dry the activated carbon in an oven at 105°C for 24 hours to remove any moisture content. Store the dried activated carbon in a desiccator until use.
- Adsorbate Stock Solution: Prepare a stock solution of the reactive black dye (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye powder in deionized water.
- Working Solutions: Prepare working solutions of desired concentrations by diluting the stock solution with deionized water.

Batch Adsorption Experiments

Batch adsorption studies are performed to evaluate the effects of various parameters on the adsorption process.

- Effect of pH:
 - Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of flasks containing a fixed volume (e.g., 100 mL) of a known initial dye concentration.
 - Adjust the pH of the solutions to different values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
 - Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature for a predetermined time until equilibrium is reached.
 - Separate the adsorbent from the solution by filtration or centrifugation.
 - Analyze the final dye concentration in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λ_{max}) of the dye.
- Effect of Adsorbent Dose:
 - Vary the amount of activated carbon (e.g., 0.05 g to 0.5 g) added to flasks containing a fixed volume and concentration of the dye solution at the optimal pH.

- Agitate the flasks until equilibrium is reached.
- Analyze the final dye concentration as described above.
- Effect of Initial Dye Concentration and Contact Time (Kinetics):
 - Add a fixed amount of activated carbon to flasks containing a fixed volume of dye solutions with varying initial concentrations (e.g., 50, 100, 150, 200 mg/L) at the optimal pH.
 - Agitate the flasks and withdraw aliquots at different time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes).
 - Analyze the dye concentration in each aliquot.
- Effect of Temperature (Thermodynamics):
 - Perform batch adsorption experiments at different temperatures (e.g., 25°C, 35°C, 45°C) with varying initial dye concentrations at the optimal pH and adsorbent dose.
 - Agitate the flasks until equilibrium is reached.
 - Analyze the final dye concentration.

Data Presentation

Adsorption Kinetics

The kinetic data is often analyzed using pseudo-first-order and pseudo-second-order models. The adsorption of reactive dyes on activated carbon typically follows the pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step.[2][3]

Table 1: Comparison of Kinetic Model Parameters for Reactive Black 5 Adsorption.

Kinetic Model	Parameters	Values
Pseudo-First-Order	$q_e \text{ (exp) (mg/g)}$	Varies with initial concentration
	$k_1 \text{ (1/min)}$	Varies
	R^2	Generally < 0.98
Pseudo-Second-Order	$q_e \text{ (cal) (mg/g)}$	Closely matches $q_e \text{ (exp)}$
	$k_2 \text{ (g/mg}\cdot\text{min)}$	Varies

|| R^2 | Generally > 0.99 [\[4\]](#) |

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the solid phase. The Langmuir and Freundlich models are commonly used.

Table 2: Isotherm Model Parameters for Reactive Black 5 Adsorption.

Isotherm Model	Parameters	Description
Langmuir	q_{max} (mg/g)	Maximum monolayer adsorption capacity [5]
	K_L (L/mg)	Langmuir constant related to the energy of adsorption
	R^2	Correlation coefficient
Freundlich	$K_F ((\text{mg/g})(\text{L/mg})^{(1/n)})$	Freundlich constant related to adsorption capacity [3]
	n	Adsorption intensity

|| R^2 | Correlation coefficient |

The fit of the isotherm model can vary depending on the specific activated carbon and experimental conditions. For instance, some studies report that the Freundlich isotherm better describes the equilibrium data for reactive dyes on activated carbon.[3]

Thermodynamic Parameters

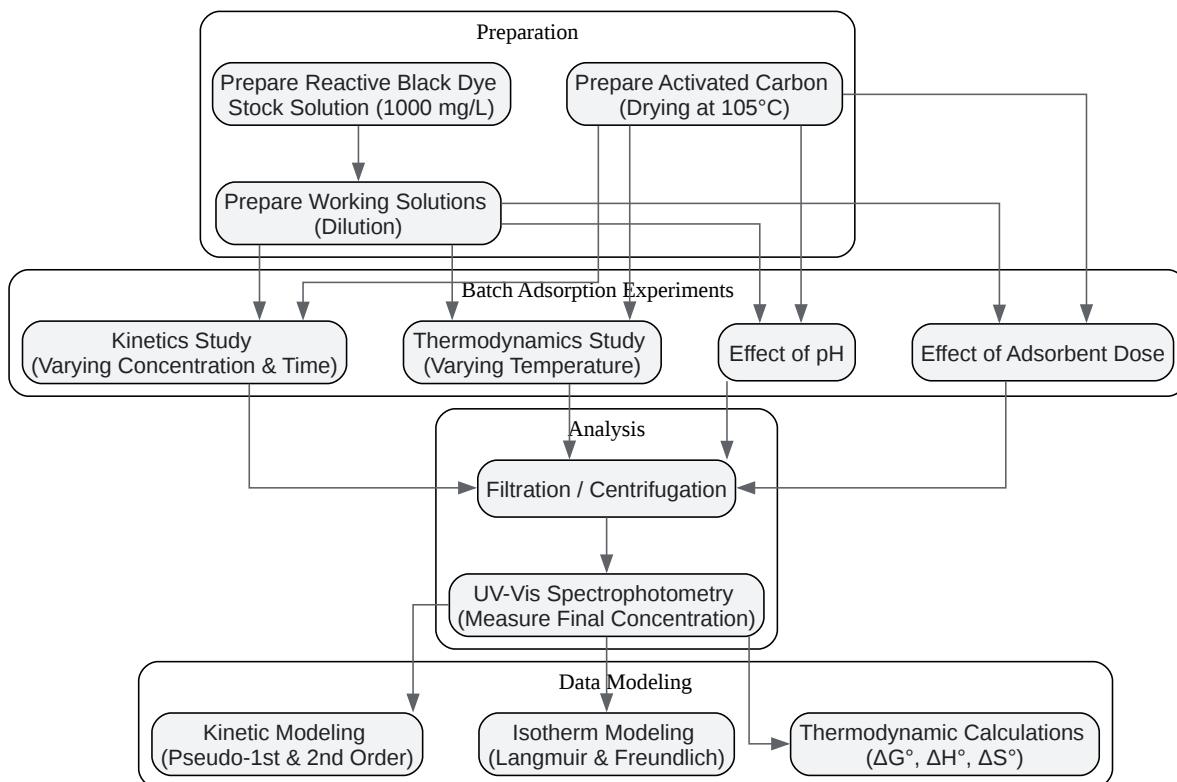
Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insights into the nature of the adsorption process. The adsorption of reactive dyes onto activated carbon is often found to be a spontaneous and endothermic process.[3][4]

Table 3: Thermodynamic Parameters for Reactive Black 5 Adsorption.

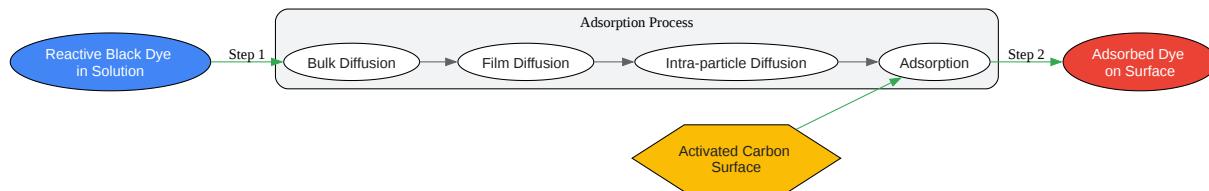
Temperature (K)	ΔG° (kJ/mol)	ΔH° (kJ/mol)	ΔS° (J/mol·K)
298	Negative values indicating spontaneity	Positive value indicating endothermic nature[4]	Positive value indicating increased randomness
308	More negative		

| 318 | Even more negative | | |

Mandatory Visualization

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Caption: Experimental workflow for the adsorption study.



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Caption: Logical steps in the adsorption mechanism.

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